5-(Trifluoromethyl)quinolin-6-amine
Description
5-(Trifluoromethyl)quinolin-6-amine is a quinoline derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position and an amine (-NH₂) group at the 6-position of the quinoline ring. The compound has the molecular formula C₁₀H₇F₃N₂, a molecular weight of 212.17 g/mol, and is commercially available in purities up to 95% (typical specifications include 100 mg, 250 mg, and 1 g quantities) . Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis, with the trifluoromethyl group enhancing lipophilicity, metabolic stability, and binding affinity in bioactive molecules .
Properties
IUPAC Name |
5-(trifluoromethyl)quinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-2-1-5-15-8(6)4-3-7(9)14/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYWQRHQPGENKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(F)(F)F)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Ketones Followed by Cyclization
A widely used approach involves the condensation of 2-(trifluoromethyl)aniline derivatives with ketones to form ketimines, followed by cyclization. For example:
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Starting Material : 4-Chloro-2-(trifluoromethyl)aniline reacts with alkyl vinyl ketones (e.g., methyl vinyl ketone) in the presence of p-toluenesulfonic acid (p-TsOH) in toluene under reflux.
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Cyclization : The resulting ketimine undergoes lithium alkylamide-mediated cyclization at low temperatures (-20°C to 10°C) to yield 5-(trifluoromethyl)quinolin-6-amine.
Electrophilic Cyclization with Trifluoromethyl Enaminoketones
Electrophilic cyclization of trifluoromethyl-substituted enaminoketones in concentrated sulfuric acid at 120°C for 10 hours provides direct access to 6-aminoquinolines. This method achieves 82–91% yields and tolerates diverse substituents on the aromatic ring.
Nucleophilic Substitution and Reductive Amination
Halogenated Quinoline Precursors
6-Bromo-5-(trifluoromethyl)quinoline undergoes amination via Buchwald-Hartwig coupling with ammonia or ammonia equivalents:
Reductive Amination of Nitro Derivatives
Reduction of 6-nitro-5-(trifluoromethyl)quinoline using hydrogen gas (H₂) and Raney nickel in acetic acid produces the target amine:
Transition-Metal Catalyzed Trifluoromethylation
Direct C–H Trifluoromethylation
Late-stage trifluoromethylation of 6-aminoquinoline using CF₃ sources (e.g., TMSCF₃) and photoredox catalysis:
Copper-Mediated Coupling
6-Aminoquinoline reacts with CF₃I in the presence of CuI and 1,10-phenanthroline at 80°C:
One-Pot Multicomponent Reactions
A solvent-free domino reaction combines 2-(trifluoromethyl)aniline, diketones, and ammonium acetate at 130°C:
Comparative Analysis of Methods
Table 1 summarizes key preparation routes:
Challenges and Optimization Strategies
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Regioselectivity : Competing cyclization pathways may yield regioisomers. Using bulky bases (e.g., LiN(iPr)₂) improves selectivity.
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Functional Group Tolerance : Electrophilic cyclization in H₂SO₄ is incompatible with acid-sensitive groups; alternative Brønsted acids (e.g., PPA) are less harsh.
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Scale-Up : Transition-metal catalyzed methods require costly catalysts, whereas one-pot reactions are more scalable .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that 5-(Trifluoromethyl)quinolin-6-amine exhibits potential as an anticancer agent. Its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, suggests it may play a role in drug metabolism and could be leveraged for personalized medicine approaches. In vitro studies have shown that derivatives of quinoline compounds can selectively target cancer cells, indicating the potential of this compound in cancer therapeutics.
1.2 Antibacterial Activity
The compound's structural characteristics suggest possible antibacterial properties. Although comprehensive pharmacological studies are still needed, preliminary findings indicate that it may interact with various biological targets involved in bacterial metabolism, which could lead to the development of novel antibacterial agents.
Antiviral Applications
2.1 Inhibition of Enterovirus D68
A study highlighted the design and optimization of quinoline analogues, including this compound, as potential antiviral agents against Enterovirus D68 (EV-D68). The compound's structural modifications significantly influenced its antiviral potency, demonstrating a promising avenue for further research into its efficacy against viral infections .
2.2 Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on quinoline derivatives have shown that variations at the 6-position of the quinoline core can drastically affect antiviral activity. The incorporation of trifluoromethyl groups has been linked to enhanced metabolic stability and improved pharmacokinetic profiles, suggesting that this compound could be optimized for better antiviral efficacy .
Fluorescent Probes in Bioimaging
3.1 Intracellular Imaging
Quinoline derivatives, particularly those containing trifluoromethyl groups, have been explored as fluorescent probes for bioimaging applications. The introduction of the trifluoromethyl group enhances intramolecular charge transfer (ICT), resulting in strong fluorescence properties. Studies have demonstrated that these compounds can specifically target cellular organelles such as the Golgi apparatus, providing insights into their utility in live-cell imaging .
| Compound | Target | Application | Fluorescence Properties |
|---|---|---|---|
| This compound | Golgi apparatus | Live-cell imaging | Strong ICT character |
| 7-Aminoquinolines | Various cell lines | Fluorescent probes | High specificity |
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the synthesis of advanced functional materials and metal complexes. Its ability to form stable complexes with metals can be exploited in catalysis and the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinolin-6-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Quinoline Derivatives with Trifluoromethyl or Related Substituents
Key Observations :
- Trifluoromethyl Position: The 5-CF₃ group in the target compound contrasts with 6-CF₃ in other quinolines (e.g., compound 11 in Table 1).
- Synthetic Efficiency: The one-step synthesis of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine achieves an 83% yield, demonstrating superior efficiency compared to multi-step routes for other analogues (e.g., 38–62% yields in Table 1) .
- Thermal Stability : Higher melting points (e.g., 250–255°C for compound 14 ) correlate with rigid substituents like methoxy groups, which enhance crystalline stability compared to the parent compound .
Heterocyclic Analogues with Trifluoromethyl Groups
Table 2: Non-Quinoline Heterocycles with Trifluoromethyl Substituents
Key Observations :
- Core Heterocycle Influence: Indazoles (e.g., 6-(trifluoromethyl)-1H-indazol-5-amine) exhibit different π-π stacking and hydrogen-bonding capabilities compared to quinolines, affecting their interaction with biological targets .
- Halogen vs. CF₃: Chloro and fluoro substituents (e.g., in 6-chloro-5-(trifluoromethyl)pyridin-2-amine and 5-fluoroquinolin-3-amine) reduce steric bulk compared to CF₃ but offer distinct electronic profiles, modulating solubility and reactivity .
Physicochemical and Functional Comparisons
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, this compound is more lipophilic than its chloro- or methoxy-substituted analogues .
- Metabolic Stability : CF₃-containing compounds generally exhibit slower oxidative metabolism due to the strong C–F bond, making them advantageous in drug design compared to methyl or ethyl analogues .
- Synthetic Accessibility: Quinoline derivatives with CF₃ groups often require specialized reagents (e.g., trifluoromethylation agents), whereas fluoro or chloro analogues are more straightforward to synthesize .
Biological Activity
5-(Trifluoromethyl)quinolin-6-amine is a notable fluorinated quinoline derivative characterized by the presence of a trifluoromethyl group, which significantly enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The trifluoromethyl group increases the lipophilicity and metabolic stability of the compound, facilitating better membrane penetration and enzyme inhibition.
Key Biological Activities
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Antimicrobial Activity :
- Exhibits potent antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
- Demonstrates bactericidal action and significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
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Antiviral Activity :
- Shows promise as an antiviral agent against enterovirus D68 (EV-D68), with structure-activity relationship studies indicating that modifications at the 6-position of the quinoline core are crucial for enhancing antiviral potency .
- The trifluoromethyl group plays a significant role in improving metabolic stability and bioavailability in vivo .
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Anticancer Properties :
- Investigated for its potential as an anticancer agent, particularly in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit cytochrome P450 enzymes, which are vital for drug metabolism and the synthesis of steroid hormones.
- Binding Affinity : Enhanced binding affinity to hydrophobic pockets in target proteins due to the trifluoromethyl group increases specificity and efficacy in inhibiting enzyme activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the presence of the trifluoromethyl group significantly influences the biological activity of quinoline derivatives. The following table summarizes findings from various studies:
Case Studies
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Antimicrobial Efficacy :
A study demonstrated that this compound exhibited a broad spectrum of antimicrobial activity against various strains, outperforming traditional antibiotics in terms of biofilm reduction capabilities. The compound achieved a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL against MRSA, showcasing its potential as a therapeutic agent against resistant strains . -
Antiviral Studies :
In research focused on enterovirus D68, modifications to the quinoline scaffold led to compounds with enhanced antiviral properties. The trifluoromethyl substitution was identified as critical for improving interaction with viral proteins, resulting in a nearly tenfold increase in antiviral potency compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)quinolin-6-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of quinolin-6-amine derivatives typically involves nucleophilic substitution or catalytic hydrogenation. For example, coupling fluoroethanol or morpholinoethanol with quinoline precursors using NaH in DMF under anhydrous conditions (12 h, RT) can introduce functional groups at the 6-position . To incorporate the trifluoromethyl group, consider using trifluoromethylation reagents (e.g., Togni’s reagent) under palladium catalysis. Optimize yields by controlling stoichiometry (1.2–1.5 eq of trifluoromethyl source), inert atmosphere, and monitoring reaction progress via LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm the trifluoromethyl group’s presence and positional isomerism.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with MS detection to assess purity (>95%) and detect byproducts.
- X-ray Crystallography (if crystalline): Resolve conformational preferences of the quinoline core and amine substituent .
- Elemental Analysis : Validate empirical formula (CHFN) to rule out solvent retention .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or electronic interactions with adjacent substituents. To resolve this:
- Compare data with structurally analogous compounds (e.g., 8-(Trifluoromethyl)quinolin-6-amine, CAS 1080640-91-0) .
- Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and validate experimental observations.
- Use deuterated solvents (e.g., DMSO-d) to minimize solvent-induced shifts .
Q. What strategies improve the stability of this compound under physiological conditions for in vitro studies?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability but may introduce hydrolytic sensitivity. Mitigate degradation by:
- pH Control : Store solutions in neutral buffers (pH 6–8) to prevent amine protonation or deprotonation.
- Light Sensitivity : Use amber vials to avoid photodegradation, as fluorinated quinolines are prone to UV-induced reactions.
- Cryopreservation : Store solid compounds at –20°C under inert gas (N) to prevent oxidation .
Q. How can researchers elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives.
- Kinetic Studies : Measure enzyme inhibition (e.g., kinases) via fluorescence-based assays (e.g., ADP-Glo™).
- Computational Docking : Model interactions with protein targets (e.g., topoisomerases) using AutoDock Vina to identify binding motifs .
Data Contradiction Analysis
Q. How should discrepancies in biological activity data between this compound and its analogs be addressed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace trifluoromethyl with methyl or chlorine) to isolate electronic vs. steric effects.
- Metabolic Profiling : Use hepatic microsomes or CYP450 assays to compare metabolic pathways.
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to rule out bioavailability differences .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
